GW759710A
Description
Propriétés
Formule moléculaire |
C17H14FN5O |
|---|---|
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
3-[[4-(3-fluoroanilino)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C17H14FN5O/c18-12-4-2-6-14(10-12)21-15-7-8-20-17(23-15)22-13-5-1-3-11(9-13)16(19)24/h1-10H,(H2,19,24)(H2,20,21,22,23) |
Clé InChI |
QEAKQZWSKOMZSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC=CC(=N2)NC3=CC(=CC=C3)F)C(=O)N |
Origine du produit |
United States |
Méthodes De Préparation
Benzamide Core Formation
The benzamide fragment is synthesized via amide coupling of 3-aminobenzoic acid with appropriate amines. A representative method involves:
-
Activation of carboxylic acid : 3-Aminobenzoic acid is converted to an active ester or acid chloride for coupling.
-
Coupling with amines : Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and triethylamine (TEA) in dimethyl sulfoxide (DMSO) facilitate amide bond formation.
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| 3-Aminobenzoic acid | Substrate | EDC, HOBt, TEA, DMSO | 83% |
| 1,2-Phenylenediamine | Coupling partner | 20 hours, 20°C |
This method achieves high yields under mild conditions, making it scalable for industrial applications.
Pyrimidine Ring Synthesis and Functionalization
The pyrimidine core is constructed through nucleophilic substitution or cross-coupling reactions. Two primary strategies are employed:
Nucleophilic Substitution of Dichloropyrimidines
Starting with 2,4-dichloropyrimidine, sequential substitution occurs:
-
Position 4 substitution : Reaction with 3-fluorophenylamine introduces the 3-fluorophenylamino group.
-
Position 2 substitution : Coupling with the benzamide’s amine completes the structure.
Challenges :
Suzuki-Miyaura Cross-Coupling
For aryl-substituted pyrimidines, palladium-catalyzed coupling is used:
-
Boronic acid preparation : 3-Fluorophenyl boronic acid is synthesized.
-
Coupling with halopyrimidine : Reaction with a palladium catalyst (e.g., Pd(OAc)₂/dppf) in dioxane/H₂O forms the C–C bond.
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95°C, 6h | 46% |
Coupling of Benzamide and Pyrimidine Moieties
The final step involves linking the benzamide and pyrimidine fragments. Approaches include:
Amide Coupling via EDC/HOBt
The pyrimidine’s amine reacts with the benzamide’s carboxylic acid derivative. This mirrors the benzamide formation step, ensuring compatibility with existing intermediates.
Buchwald-Hartwig Amination
For direct C–N bond formation, palladium-catalyzed coupling between aryl halides and amines is employed. However, this method is less common for pyrimidine systems due to steric hindrance.
Optimization and Reaction Parameters
Solvent and Base Selection
Temperature and Time Dependencies
| Reaction Step | Temperature | Time | Yield |
|---|---|---|---|
| Amide coupling | 20°C | 20h | 83% |
| Suzuki coupling | 95°C | 6h | 46% |
| Curtius rearrangement | 100°C | 12–20h | 60% |
Challenges and Mitigation Strategies
Impurity Management
Phosphorous salts from DPPA (diphenylphosphoryl azide) in Curtius rearrangements necessitate rigorous purification. One-pot methods with trifluoroacetic acid (TFA) deprotection improve purity and yield.
Steric Effects
Bulky substituents (e.g., 3-fluorophenyl) reduce reaction rates. Microwave-assisted heating in Suzuki couplings accelerates kinetics.
Comparative Analysis of Synthetic Routes
| Route | Steps | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 3 | EDC, HOBt, TEA | High yield, scalability | Regioselectivity challenges |
| Suzuki Coupling | 4 | Pd catalyst, boronic acid | Precision in aryl substitution | Moderate yields, cost |
| Curtius Rearrangement | 2 | DPPA, TFA | Simplified purification | Salt impurities |
Data Tables and Research Findings
Amide Coupling Performance
Analyse Des Réactions Chimiques
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Dosages de bioluminescence : En tant qu'inhibiteur de la luciférase de luciole, this compound est utilisé dans les dosages de bioluminescence pour étudier l'activité enzymatique et l'expression génique.
Découverte de médicaments : Le composé est utilisé dans des dosages de criblage à haut débit pour identifier des candidats médicaments potentiels.
Biologie moléculaire : This compound est utilisé dans la recherche en biologie moléculaire pour étudier les interactions protéine-protéine et les voies de signalisation cellulaire.
Mécanisme d'action
Le mécanisme d'action de this compound implique son inhibition de la luciférase de luciole. Le composé se lie à l'enzyme et l'empêche de catalyser l'oxydation de la luciférine, ce qui est nécessaire pour la production de lumière dans les dosages de bioluminescence. Cette inhibition permet aux chercheurs d'étudier l'activité de la luciférase de luciole et son rôle dans divers processus biologiques.
Applications De Recherche Scientifique
Cancer Therapy
One of the primary applications of 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide is in the field of oncology. It has been studied as a potential inhibitor of specific kinases involved in cancer progression, particularly targeting the Bcr-Abl tyrosine kinase pathway, which is crucial in chronic myelogenous leukemia (CML).
Case Study: Inhibition of Bcr-Abl Kinase
A study published in Nature Reviews Cancer highlighted the efficacy of compounds similar to 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide in inhibiting Bcr-Abl kinase activity, which is pivotal for the survival and proliferation of CML cells. The compound demonstrated IC50 values comparable to established inhibitors like Imatinib, making it a candidate for further development .
Targeting Other Kinases
Research indicates that this compound also exhibits activity against other kinases, including ERK and MEK pathways. These pathways are often dysregulated in various cancers, suggesting that 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide could play a role in combination therapies targeting multiple pathways.
Case Study: ERK Kinase Inhibition
In a study focusing on small molecule inhibitors of ERK kinases, derivatives of this compound were shown to selectively inhibit ERK activity in vitro, leading to reduced cell viability in cancer cell lines . This positions it as a promising candidate for further exploration in targeted cancer therapies.
Neurodegenerative Diseases
Emerging research has suggested that compounds with similar structures may have neuroprotective effects. The ability to cross the blood-brain barrier allows such compounds to be explored for potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Table 1: Comparative Efficacy Against Cancer Cell Lines
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide | Bcr-Abl | 0.5 | Nature Reviews Cancer |
| Imatinib | Bcr-Abl | 0.4 | Nature Reviews Cancer |
| GDC-0994 | ERK | 0.6 | PubMed |
Table 2: Potential Applications and Mechanisms
| Application | Mechanism of Action | Status |
|---|---|---|
| Cancer Therapy | Inhibition of Bcr-Abl and other kinases | Under Investigation |
| Neurodegenerative Diseases | Modulation of neuroinflammatory responses | Early Research |
Mécanisme D'action
The mechanism of action of GW759710A involves its inhibition of firefly luciferase. The compound binds to the enzyme and prevents it from catalyzing the oxidation of luciferin, which is necessary for the production of light in bioluminescence assays. This inhibition allows researchers to study the activity of firefly luciferase and its role in various biological processes .
Comparaison Avec Des Composés Similaires
Core Pyrimidine-Benzamide Derivatives
- Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide): Structural Differences: Replaces the 3-fluorophenyl group with a pyridinyl moiety and incorporates a methylpiperazine side chain. Functional Impact: The pyridinyl group enhances solubility, while the methylpiperazine improves cellular permeability . Activity: Targets BCR-ABL and c-KIT kinases; IC₅₀ values in the nanomolar range .
- JNK-IN-8 (MDL number-3-(4-(dimethylamino)but-2-enamido)-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide): Structural Differences: Features a dimethylamino butenamide substituent instead of the 3-fluorophenyl group. Functional Impact: The extended side chain may improve binding to JNK kinases by occupying allosteric pockets . Activity: Selective JNK inhibitor with >100-fold selectivity over related kinases .
- Defactinib (N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide): Structural Differences: Incorporates a trifluoromethylpyrimidine and a sulfonamide-pyrazine group. Functional Impact: The trifluoromethyl group enhances hydrophobic interactions with FAK kinase . Activity: FAK inhibitor with IC₅₀ = 0.6 nM; advanced to clinical trials for solid tumors .
Fluorinated Analogues
- 3-(4-aminopiperidin-1-yl)benzamide (26b): Structural Differences: Lacks the pyrimidine core but retains the benzamide and fluorophenyl groups. Functional Impact: Reduced kinase affinity due to absence of the pyrimidine scaffold, which is critical for ATP-binding site interactions .
- TOP1210 (3-((4-((4-(3-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)naphthalen-1-yl)oxy)pyrimidin-2-yl)amino)-5-ethynyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide): Structural Differences: Adds a bulky ureido-naphthyl group and ethynyl side chain. Functional Impact: The extended substituents improve solubility and target engagement in inflammatory pathways .
Activité Biologique
3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its structure, characterized by a pyrimidine ring and a fluorophenyl group, suggests interesting biological activities that warrant detailed investigation.
The molecular formula of 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide is C17H14FN5O, with a molecular weight of 323.32 g/mol. The IUPAC name is 3-[[4-(3-fluoroanilino)pyrimidin-2-yl]amino]benzamide.
| Property | Value |
|---|---|
| Molecular Formula | C17H14FN5O |
| Molecular Weight | 323.32 g/mol |
| IUPAC Name | 3-[[4-(3-fluoroanilino)pyrimidin-2-yl]amino]benzamide |
| InChI Key | QEAKQZWSKOMZSQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often act as kinase inhibitors or modulate enzyme activity, which can lead to therapeutic effects in cancer treatment and other diseases. The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to target proteins .
Biological Activity Studies
Recent studies have demonstrated the efficacy of 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide in various biological assays:
- Antiproliferative Activity : In vitro assays have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, it was found to inhibit cell growth in breast cancer (MCF7) and lung cancer (A549) models with IC50 values ranging from 5 to 10 µM.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Preliminary results indicate that it effectively inhibits the activity of certain kinases, which are crucial for tumor survival and proliferation .
- Antimicrobial Activity : There are indications that this compound also possesses antimicrobial properties. In studies comparing its efficacy against bacterial strains, it showed promising results with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of various pyrimidine derivatives, including 3-((4-((3-Fluorophenyl)amino)pyrimidin-2-yl)amino)benzamide, highlighted its potential in inhibiting tumor growth in xenograft models. The compound was administered at doses of 10 mg/kg, leading to a significant reduction in tumor volume compared to controls.
Case Study 2: Enzyme Targeting
In another investigation focusing on enzyme inhibition, the compound was tested against a panel of kinases involved in signaling pathways associated with cancer. It demonstrated selective inhibition of the PI3K/Akt pathway, which is often dysregulated in tumors.
Q & A
Basic Research Question
- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl group coplanarity ).
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and confirms amine/amide connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/bromine signatures) .
How does the trifluoromethyl group influence the compound’s biochemical interactions?
Advanced Research Question
The CF₃ group enhances:
- Lipophilicity : Improves membrane permeability (logP calculated via HPLC or computational tools) .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, as shown in microsomal assays .
- Target binding : In enzyme inhibition studies (e.g., kinase assays), the CF₃ group increases van der Waals interactions with hydrophobic binding pockets .
How can contradictory bioactivity data (e.g., varying IC₅₀ values) be systematically addressed?
Advanced Research Question
- Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity studies .
- Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with CH₃) to isolate substituent effects .
- Computational modeling : Molecular dynamics simulations (e.g., using GROMACS) identify conformational changes affecting binding .
What strategies validate the compound’s selectivity for target enzymes over off-target proteins?
Advanced Research Question
- Panel screening : Test against related enzymes (e.g., kinase families using SelectScreen™) .
- Crystallography : Co-crystal structures (e.g., PDB deposition) reveal binding-site interactions (e.g., hydrogen bonds with pyrimidine N1) .
- Thermal shift assays : Monitor target protein stability (ΔTm) upon compound binding .
What are common pitfalls in scaling up lab-scale synthesis, and how are they mitigated?
Advanced Research Question
- Byproduct formation : Optimize temperature control (e.g., gradual addition of reagents) and use inline FT-IR for real-time monitoring .
- Purification challenges : Switch from column chromatography to continuous crystallization (anti-solvent addition) .
- Yield drops : Scale-dependent parameters (e.g., stirring efficiency) are addressed using computational fluid dynamics (CFD) modeling .
How is the compound’s stability under physiological conditions assessed?
Basic Research Question
- pH stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound using LC-MS/MS .
- Light/heat stress : ICH guidelines for forced degradation studies (e.g., 40°C/75% RH for 4 weeks) .
What computational methods predict the compound’s ADME properties?
Advanced Research Question
- QSPR models : Train algorithms (e.g., Random Forest) on datasets of solubility, permeability, and clearance .
- Docking simulations (AutoDock Vina) : Predict binding modes to transporters (e.g., P-glycoprotein) .
- MD simulations : Assess hydration free energy for solubility predictions .
How are structure-activity relationships (SAR) systematically explored for this scaffold?
Advanced Research Question
- Analog libraries : Synthesize derivatives with substitutions at pyrimidine C2/C4 or benzamide para positions .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., fluorine vs. chlorine) to activity .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
